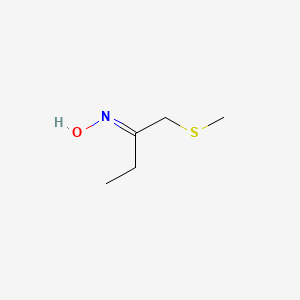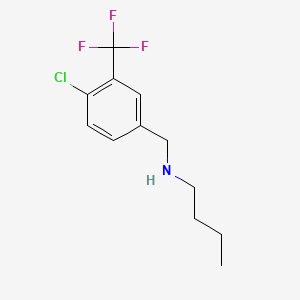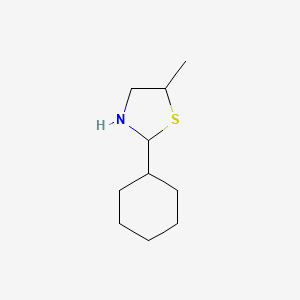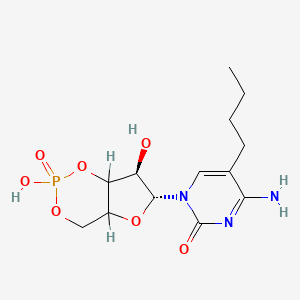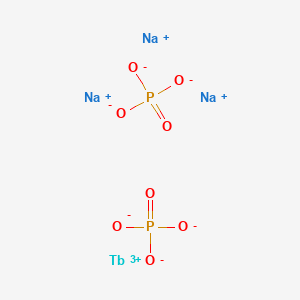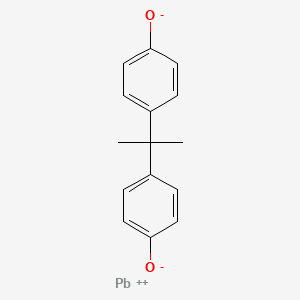
Lead(2+) 4,4'-isopropylidenebisphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) 4,4’-isopropylidenebisphenolate is a chemical compound with the molecular formula C15H14O2Pb It is a lead-based compound that features the 4,4’-isopropylidenebisphenolate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of lead(II) acetate with 4,4’-isopropylidenebisphenol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pb(CH3COO)2+C15H14O2→Pb(C15H14O2)2+2CH3COOH
Industrial Production Methods
Industrial production of Lead(2+) 4,4’-isopropylidenebisphenolate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of lead(II) to lead(0) or other lower oxidation states.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like halides or other phenol derivatives.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Metallic lead and reduced organic compounds.
Substitution: New lead complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Lead(2+) 4,4’-isopropylidenebisphenolate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Lead(2+) 4,4’-isopropylidenebisphenolate involves its interaction with various molecular targets and pathways. The lead ion can bind to proteins, enzymes, and other biomolecules, potentially disrupting their normal function. This can lead to various biological effects, including toxicity and inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(II) acetate: Another lead-based compound with different ligands.
Lead(II) nitrate: A lead compound with nitrate ligands.
Lead(II) chloride: A lead compound with chloride ligands.
Uniqueness
Lead(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its phenolate ligands provide unique reactivity and binding characteristics compared to other lead compounds.
Eigenschaften
CAS-Nummer |
93858-23-2 |
|---|---|
Molekularformel |
C15H14O2Pb |
Molekulargewicht |
433 g/mol |
IUPAC-Name |
lead(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Pb/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
InChI-Schlüssel |
OCOBUSDJGVOAQS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




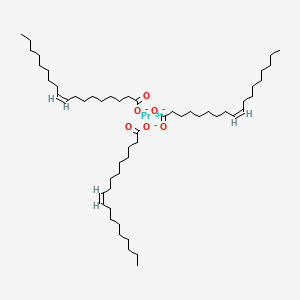

![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

